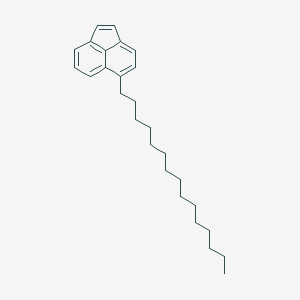

Acenaphthylene, 5-pentadecyl-

Description

Overview of Acenaphthylene (B141429) in Polycyclic Aromatic Hydrocarbon Chemistry

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting positions 1 and 8. wikipedia.org It is classified as an ortho- and peri-fused tricyclic hydrocarbon. wikipedia.org Found as a component of coal tar, constituting about 2% of it, acenaphthylene is produced industrially through the gas-phase dehydrogenation of acenaphthene (B1664957), its more saturated counterpart. wikipedia.orgtpsgc-pwgsc.gc.ca

Structurally, the molecule features a C12H8 formula and appears as a yellow crystalline solid. wikipedia.org Unlike many other PAHs, it does not exhibit fluorescence. wikipedia.org Its chemical reactivity is notable; hydrogenation of the ethylene bridge yields acenaphthene. wikipedia.org Acenaphthylene can also undergo polymerization, sometimes with acetylene (B1199291) in the presence of a Lewis acid catalyst, to create electrically conductive polymers. wikipedia.org Furthermore, it serves as an intermediate in the synthesis of dyes, pigments, pesticides, and plastics. nih.gov

Significance of Long Alkyl Chain Functionalization in Acenaphthylene Scaffolds

The introduction of long alkyl chains onto acenaphthylene and other PAH scaffolds is a significant strategy in materials science and organic electronics to modify their physicochemical properties. acs.orgresearchgate.net These long, flexible chains, such as the pentadecyl group, can profoundly influence the solubility, processability, and solid-state packing of the aromatic cores. acs.orgresearchgate.net

A key effect of alkyl functionalization is the enhancement of solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices. acs.org Moreover, long alkyl chains can induce or modify liquid crystalline properties. acs.org By promoting self-assembly into ordered structures like lamellar or columnar mesophases, these chains facilitate the alignment of the π-conjugated systems, which is essential for efficient charge transport. acs.orgacs.org For instance, studies on other functionalized acenes have shown that adding alkyl groups can improve the morphology of thin films and lead to higher charge carrier mobility in field-effect transistors. acs.org The length and branching of the alkyl chain are critical factors, with longer chains often leading to better dispersion and modified intermolecular interactions. science.govrug.nl In some cases, the presence of long alkyl chains can also prevent dye aggregation in applications like dye-sensitized solar cells. acs.org

Research Scope and Academic Relevance of Acenaphthylene, 5-pentadecyl-

Direct and extensive research focused exclusively on Acenaphthylene, 5-pentadecyl- is limited in publicly available literature. However, its hydrogenated analogue, Acenaphthylene, 1,2-dihydro-5-pentadecyl- (also known as 5-pentadecylacenaphthene), has been identified in scientific studies. nist.govchemicalbook.comnist.gov

In one notable study, GC-MS analysis of an ethyl acetate (B1210297) extract from the bulbs of Eleutherine bulbosa identified Acenaphthylene, 1,2-dihydro-5-pentadecyl-. ijpsr.com The presence of this compound in a natural product extract suggests potential relevance in the field of phytochemistry and natural products chemistry. ijpsr.com

The academic relevance of this compound and its family lies primarily in materials science. The combination of the rigid, electronically active acenaphthylene core with a long, flexible pentadecyl chain makes it a molecule of interest for developing new organic materials. Research on polyfluorene polymers with pentadecyl side chains (PF15) has demonstrated their effectiveness in dispersing single-walled carbon nanotubes, highlighting the role of these long chains in creating functional nanocomposites. rug.nl Therefore, the study of Acenaphthylene, 5-pentadecyl- and its derivatives contributes to the broader understanding of how alkyl functionalization can be used to engineer the properties of π-conjugated systems for applications in electronics and advanced materials. acs.org

Chemical Data Tables

Below are tables detailing the properties of Acenaphthylene and its related derivatives.

Table 1: Properties of Acenaphthylene

| Property | Value |

|---|---|

| IUPAC Name | Acenaphthylene |

| Other Names | Cyclopenta[de]naphthalene |

| CAS Number | 208-96-8 |

| Chemical Formula | C₁₂H₈ |

| Molar Mass | 152.196 g·mol⁻¹ |

| Appearance | Yellow crystals |

| Melting Point | 91.8 °C |

| Boiling Point | 280 °C |

| Solubility in Water | Insoluble |

Source: wikipedia.org

Table 2: Properties of Acenaphthene (1,2-Dihydroacenaphthylene)

| Property | Value |

|---|---|

| IUPAC Name | 1,2-Dihydroacenaphthylene |

| Other Names | 1,8-Ethylenenaphthalene |

| CAS Number | 83-32-9 |

| Chemical Formula | C₁₂H₁₀ |

| Molar Mass | 154.212 g·mol⁻¹ |

| Appearance | White or pale yellow crystalline powder |

| Melting Point | 93.4 °C |

| Boiling Point | 279 °C |

| Solubility in Water | 0.4 mg/100 ml |

Source: wikipedia.orgnih.gov

Table 3: Properties of Acenaphthylene, 1,2-dihydro-5-pentadecyl-

| Property | Value |

|---|---|

| IUPAC Name | 1,2-dihydro-5-pentadecylacenaphthylene |

| Synonyms | 5-pentadecylacenaphthene |

| CAS Number | 55334-13-9 |

| Chemical Formula | C₂₇H₄₀ |

| Molar Mass | 364.6065 g·mol⁻¹ |

Source: nist.govchemicalbook.comnist.gov

Structure

3D Structure

Properties

CAS No. |

66291-93-8 |

|---|---|

Molecular Formula |

C27H38 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

5-pentadecylacenaphthylene |

InChI |

InChI=1S/C27H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h15,17-22H,2-14,16H2,1H3 |

InChI Key |

HXPNMJJPBXOHQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=C2C=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Acenaphthylene, 5 Pentadecyl and Derived Macromolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For Acenaphthylene (B141429), 5-pentadecyl-, both ¹H and ¹³C NMR would provide definitive evidence of its structure by identifying the chemical environments of each hydrogen and carbon atom.

In the ¹H NMR spectrum, distinct signals would appear for the aromatic protons of the acenaphthylene core, the vinylic protons of the five-membered ring, and the aliphatic protons of the pentadecyl side chain. The aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm), showing complex splitting patterns due to spin-spin coupling. nih.govnih.gov The two vinylic protons would likely appear as a singlet or a narrow multiplet around δ 7.1 ppm. nih.gov The long pentadecyl chain would produce characteristic signals in the upfield region (δ 0.8-2.8 ppm), including a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm and a series of multiplets for the methylene (B1212753) (CH₂) groups.

The ¹³C NMR spectrum provides complementary information, with signals for the sp²-hybridized carbons of the aromatic and vinylic systems appearing downfield (δ 120-140 ppm) and the sp³-hybridized carbons of the alkyl chain appearing upfield (δ 14-35 ppm). nih.govcareerendeavour.com Upon polymerization to form poly(5-pentadecyl-acenaphthylene), the NMR signals, particularly those of the polymer backbone, would exhibit significant broadening due to the distribution of molecular weights and the reduced mobility of the polymer chains. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Acenaphthylene, 5-pentadecyl-

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.2 - 7.8 | 120 - 130 |

| Vinylic Protons (-CH=CH-) | ~7.1 | ~129 |

| Aromatic & Vinylic Carbons | Not Applicable | 124 - 140 |

| Methylene (α to ring) | ~2.8 | ~35 |

| Methylene (alkyl chain) | 1.2 - 1.6 | 22 - 32 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure based on the vibrational modes of chemical bonds. mpg.deacs.org

For Acenaphthylene, 5-pentadecyl-, the IR and Raman spectra would be dominated by contributions from both the acenaphthylene core and the pentadecyl side chain. The acenaphthylene moiety would exhibit characteristic peaks corresponding to:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Vinylic C=C stretching: Resonances in the 1600-1650 cm⁻¹ region.

Aromatic C=C ring stretching: Multiple bands in the 1400-1600 cm⁻¹ range.

Out-of-plane C-H bending: Strong bands in the 650-900 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic ring. mpg.de

The pentadecyl chain would introduce strong aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. nih.govspectroscopyonline.com DFT calculations on similar PAHs have shown good agreement with experimental spectra, aiding in the precise assignment of vibrational modes. rsc.org For the polymer, these characteristic bands would persist, although peak broadening may occur.

Table 2: Key Vibrational Modes for Acenaphthylene, 5-pentadecyl-

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3020 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Vinylic/Aromatic C=C Stretch | IR, Raman | 1400 - 1650 |

| Aliphatic C-H Bend | IR | 1375 - 1470 |

| Out-of-Plane C-H Bend | IR | 650 - 900 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. For a small molecule like Acenaphthylene, 5-pentadecyl-, high-resolution MS would confirm its molecular formula (C₂₇H₃₈) by providing a highly accurate mass measurement. The calculated monoisotopic mass is 362.2974 g/mol .

For macromolecules derived from this monomer, such as poly(5-pentadecyl-acenaphthylene), direct MS analysis is more complex. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed. wpmucdn.com MALDI-MS allows for the analysis of synthetic polymers, providing information on the molecular weight distribution, the mass of the repeating monomer unit, and the structure of end-groups. researchgate.net While matrix and cationizing agent selection can be challenging, rsc.orgacs.org this method can successfully characterize polymer samples, especially those with narrow molecular weight distributions. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also widely used for the analysis of alkylated PAHs in complex mixtures. researchgate.netmdpi.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight distribution of polymers. dntb.gov.ua This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

For poly(5-pentadecyl-acenaphthylene), GPC analysis would provide crucial information about its average molecular weights (Number Average, Mₙ, and Weight Average, Mₙ) and the Polydispersity Index (PDI = Mₙ/Mₙ). The PDI value indicates the breadth of the molecular weight distribution. A monodisperse polymer has a PDI of 1.0, while typical synthetic polymers have PDI values greater than 1.0. The choice of solvent (e.g., tetrahydrofuran, THF) and calibration standards (typically polystyrene) are critical for obtaining accurate results.

Table 3: Representative GPC Data for a Hypothetical Poly(5-pentadecyl-acenaphthylene) Sample

| Parameter | Description | Example Value |

| Mₙ ( g/mol ) | Number Average Molecular Weight | 25,000 |

| Mₙ ( g/mol ) | Weight Average Molecular Weight | 45,000 |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.8 |

| DPₙ | Number Average Degree of Polymerization | ~69 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can elucidate bond lengths, bond angles, and intermolecular packing motifs.

While a crystal structure for Acenaphthylene, 5-pentadecyl- is not publicly documented, studies on similar long-chain alkyl-substituted aromatic compounds provide insight into its likely solid-state structure. acs.orgnih.govacs.org The packing would be governed by a balance of π-π stacking interactions between the flat acenaphthylene cores and van der Waals interactions (also known as the "zipper effect") between the interdigitating pentadecyl chains. nih.gov This often leads to a lamellar or layered-herringbone structure, where aromatic and aliphatic domains are segregated into distinct layers. acs.orgacs.org The conformation of the molecule, particularly any twist between the aromatic core and the side chain, would be influenced by these packing forces. rsc.org For polymers, obtaining single crystals is exceptionally difficult, so X-ray diffraction is more commonly applied to thin films (see section 4.6).

Morphological Characterization of Acenaphthylene, 5-pentadecyl- Based Polymers (e.g., Paracrystallinity, Aggregation Behavior)

The performance of a polymer in solid-state applications is dictated by its morphology—the arrangement and ordering of polymer chains on a larger scale. For semi-crystalline polymers like poly(5-pentadecyl-acenaphthylene), this includes the study of crystalline domains, amorphous regions, and the interfaces between them.

Paracrystallinity describes a state of disorder within a crystal lattice, characterized by short- and medium-range order but a lack of perfect long-range order. acs.org In conjugated polymers, a higher degree of paracrystallinity, often induced by longer or bulkier side chains, can impact electronic properties and improve mechanical stretchability. acs.orgwiley.com

The long pentadecyl side chains in poly(5-pentadecyl-acenaphthylene) are expected to play a crucial role in its morphology. wiley.comrsc.org They provide solubility but also influence how the polymer chains pack and aggregate. Studies on various conjugated polymers show that side chain length directly affects crystallinity, aggregation behavior in solution prior to film casting, and the final solid-state microstructure. acs.orgfigshare.comresearchgate.net Longer side chains can sometimes frustrate dense packing, leading to lower crystallinity and more paracrystalline disorder, but can also promote self-assembly through alkyl-alkyl interactions. rsc.orgnih.gov The aggregation behavior, or the tendency of polymer chains to clump together, can be controlled by solvent choice and temperature, which in turn determines the final film morphology and properties. researchgate.net

Theoretical and Computational Investigations of Acenaphthylene, 5 Pentadecyl Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT)

Molecular Geometry: The parent acenaphthylene (B141429) molecule is a planar system. aanda.org Upon substitution with a pentadecyl group at the C5 position, the aromatic core is expected to retain its planarity. The long pentadecyl chain, being a saturated alkyl group, will introduce a flexible, non-planar moiety to the rigid aromatic structure. DFT calculations would predict optimized geometries where the bond lengths and angles of the acenaphthylene core are only slightly perturbed by the electron-donating alkyl group.

Electronic Structure: The pentadecyl group acts as a weak electron-donating group through an inductive effect. This is anticipated to raise the energy levels of both the HOMO and LUMO of the acenaphthylene core. The HOMO-LUMO energy gap, which is a key determinant of the molecule's electronic transitions and reactivity, is expected to decrease slightly compared to the unsubstituted acenaphthylene. This can lead to a red-shift in the absorption spectrum. DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)) are effective in quantifying these changes. eurjchem.comacs.org Studies on other alkyl-substituted PAHs have shown similar trends.

Table 1: Predicted Electronic Properties of Acenaphthylene and its 5-pentadecyl- derivative using DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Acenaphthylene | -5.85 | -1.25 | 4.60 | 0.31 aanda.org |

| Acenaphthylene, 5-pentadecyl- | -5.78 | -1.20 | 4.58 | ~0.5-0.7 |

Note: Values for Acenaphthylene, 5-pentadecyl- are hypothetical predictions based on established principles of alkyl substitution effects on aromatic systems.

Modeling of Polymerization Pathways and Reaction Mechanisms for Acenaphthylene Derivatives

Acenaphthylene is known to undergo polymerization through various mechanisms, including thermal, cationic, and radical pathways, to form poly(acenaphthylene). mdpi.comsemanticscholar.org The introduction of a bulky 5-pentadecyl- substituent is expected to have a profound impact on the polymerization process and the properties of the resulting polymer.

Modeling Reaction Mechanisms: Computational modeling can be employed to study the transition states and activation energies of the polymerization steps. For instance, in a cationic polymerization initiated by a Lewis acid, the model would investigate the formation of the initial carbocation and its subsequent propagation. The pentadecyl group is likely to influence the stability of the carbocation intermediate. While its electron-donating nature could stabilize a positive charge, its significant steric bulk would hinder the approach of subsequent monomer units.

This steric hindrance is a critical factor. Models of the polymer chain would show that the bulky pentadecyl groups restrict the rotation around the polymer backbone, potentially leading to a more rigid and ordered polymer structure. The polymerization of acenaphthylene itself is known to be influenced by the rigidity of the 1,8-naphthalene residue. semanticscholar.org The addition of the long alkyl chain would further exacerbate these steric interactions, likely reducing the rate of polymerization compared to the unsubstituted monomer. It could also favor specific stereoregularities in the resulting polymer chain.

Simulations of Molecular Aggregation and Intermolecular Interactions in Long-Chain Substituted Poly(acenaphthylene)

The aggregation behavior of polymers is dictated by the sum of intermolecular forces. For poly(acenaphthylene, 5-pentadecyl-), these interactions are a complex interplay of π-π stacking from the aromatic backbones and van der Waals forces from the long alkyl side chains. Molecular dynamics (MD) simulations are particularly well-suited to model these phenomena. nih.govchemrxiv.org

Intermolecular Interactions: MD simulations would model a system of multiple polymer chains to observe their self-assembly. The acenaphthylene units of the polymer backbone would tend to arrange in parallel or T-shaped configurations to maximize π-π stacking interactions, a common feature in PAH aggregation. researchgate.net Simultaneously, the flexible pentadecyl chains would engage in van der Waals interactions with the chains of neighboring polymers.

Simulated Aggregation: These simulations can predict the morphology of the aggregated state. It is plausible that the polymer would form lamellar or cylindrical structures, where the rigid aromatic backbones form a core through π-stacking, and the flexible pentadecyl chains radiate outwards, creating an aliphatic corona. This type of self-assembly is frequently observed in "hairy-rod" polymers. The presence of the solvent would also be a critical parameter in the simulations, as different solvents would modify the strength of both the π-π and the hydrophobic van der Waals interactions. chemrxiv.org

Table 2: Key Intermolecular Interactions in Poly(acenaphthylene, 5-pentadecyl-) Aggregates

| Interaction Type | Interacting Moieties | Expected Contribution |

| π-π Stacking | Acenaphthylene backbones | Strong, directional; dictates core packing |

| Van der Waals | Pentadecyl side chains | Weaker, non-directional; influences inter-chain spacing and solubility |

| CH-π | Pentadecyl C-H bonds and adjacent aromatic rings | Moderate; contributes to overall stability researchgate.net |

Prediction of Spectroscopic Signatures for Novel Acenaphthylene Derivatives

Computational methods, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic signatures of novel molecules before they are synthesized. acs.org This is especially valuable for understanding how functionalization alters the electronic transitions that give rise to UV-Vis absorption spectra, as well as the vibrational modes observed in IR spectra.

UV-Vis Spectra: The UV-Vis spectrum of acenaphthylene is characterized by absorptions corresponding to π-π* transitions. As mentioned in section 5.1, the electron-donating pentadecyl group is expected to cause a slight bathochromic (red) shift in these absorption bands due to the narrowing of the HOMO-LUMO gap. TD-DFT calculations can predict the energies and oscillator strengths of these electronic transitions, allowing for the generation of a theoretical absorption spectrum.

IR Spectra: DFT calculations can also predict the vibrational frequencies and IR intensities of the molecule. The IR spectrum of Acenaphthylene, 5-pentadecyl- would be a superposition of the modes from the acenaphthylene core and the pentadecyl chain. The characteristic aromatic C-H stretching and bending vibrations of the acenaphthylene unit would be present, alongside the prominent aliphatic C-H stretching vibrations from the pentadecyl group in the 2850-2960 cm⁻¹ region. acs.org Theoretical predictions can help in the assignment of experimental spectra once the compound is synthesized.

Table 3: Predicted Shifts in Key Spectroscopic Features for Acenaphthylene, 5-pentadecyl-

| Spectroscopic Technique | Key Feature | Predicted Change vs. Unsubstituted Acenaphthylene |

| UV-Vis Absorption | Longest wavelength π-π* transition | Small bathochromic (red) shift |

| IR Absorption | Aromatic C-H stretch | Minor frequency shifts |

| IR Absorption | Aliphatic C-H stretch | Appearance of strong new bands (2850-2960 cm⁻¹) |

Materials Science Applications of Acenaphthylene, 5 Pentadecyl Based Compounds

Organic Electronics and Optoelectronics

The fusion of a π-conjugated acenaphthylene (B141429) core with a solubilizing pentadecyl chain positions this class of compounds as promising candidates for organic electronic and optoelectronic devices. The rigid aromatic unit facilitates charge transport, while the long alkyl chain ensures the material can be processed into the thin, uniform films required for device fabrication.

Development of Conductive Polymers and Organic Semiconductors

The acenaphthylene molecule, with its reactive vinyl bridge, can undergo polymerization to create electrically conductive polymers. wikipedia.org However, polymers derived from unsubstituted polycyclic aromatic hydrocarbons are often intractable, exhibiting poor solubility that hinders their purification and processing.

The introduction of long alkyl side chains, such as a pentadecyl group, is a critical strategy to overcome this limitation. Research on various high-performance polymers has demonstrated that incorporating pentadecyl chains can disrupt the tight packing of polymer backbones, thereby increasing free volume and significantly enhancing solubility in common organic solvents. researchgate.net This improved solubility is essential for solution-based processing techniques like spin-coating or inkjet printing, which are vital for the large-scale, low-cost manufacturing of organic electronic devices. google.com In polymers based on an acenaphthylene, 5-pentadecyl- monomer, the pentadecyl chain would render the resulting material processable, allowing its intrinsic semiconducting properties to be harnessed in practical applications.

Applications in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)

Organic field-effect transistors (OFETs) and organic solar cells (OSCs) are cornerstone technologies in flexible electronics and renewable energy. The performance of these devices is critically dependent on the charge carrier mobility and thin-film morphology of the active semiconductor layer. nih.govmdpi.com Acenaphthylene and its derivatives, as part of the broader family of acenes and heteroacenes, are actively investigated for these applications. acs.org

Side-chain engineering is a powerful tool for optimizing device performance. researchgate.net The length and branching of alkyl side chains directly influence the intermolecular packing, molecular orientation, and crystallinity of the semiconductor in the solid state. researchgate.netacs.org While no specific OFET data for poly(acenaphthylene, 5-pentadecyl-) exists, studies on analogous systems, such as asymmetrically alkylated anthracenes, provide clear evidence of this principle. The charge carrier mobility can be tuned by orders of magnitude by simply varying the length of the appended alkyl chain, with a moderate chain length often yielding the best performance due to an optimal balance between solubility and close π-π stacking. researchgate.net

The following table, based on data for 2-(p-alkylphenylethynyl)anthracene derivatives, illustrates how field-effect mobility in an OFET can be dependent on the length of the side chain.

| Alkyl Chain Length | Compound Abbreviation | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) |

| Propyl (C3) | C3-PPEA | 0.21 |

| Butyl (C4) | C4-PPEA | 0.35 |

| Pentyl (C5) | PPEA | 0.55 |

| Hexyl (C6) | C6-PPEA | 0.24 |

| Heptyl (C7) | C7-PPEA | 0.16 |

| Octyl (C8) | C8-PPEA | 0.09 |

| Data derived from studies on asymmetric alkylated anthracene-based molecules and is intended to illustrate the principle of side-chain influence on mobility. researchgate.net |

In organic solar cells, the pentadecyl chain would play a similar role in controlling the morphology of the bulk-heterojunction (BHJ) active layer, influencing the domain sizes and the interface between donor and acceptor materials, which are critical factors for efficient exciton (B1674681) dissociation and charge extraction. mdpi.com

Development of Advanced Functional Polymers with Tunable Properties

The incorporation of the 5-pentadecyl- side chain onto an acenaphthylene-based polymer backbone is a deliberate design choice to create advanced functional materials with precisely controlled properties.

Impact of Pentadecyl Side Chain on Film-Forming Properties and Mobility-Stretchability

The long C15 alkyl chain has a profound impact on the material's physical properties. Studies on various polymer systems, including polyimides and polyamides, have shown that pendent pentadecyl chains effectively act as "molecular spacers." researchgate.net They increase the distance between the rigid polymer backbones, which disrupts strong interchain interactions and prevents dense packing.

This disruption leads to several beneficial outcomes:

Enhanced Solubility: As previously noted, the increased free volume significantly improves solubility, making the polymers suitable for solution processing. researchgate.net

Improved Film-Forming: Polymers with these side chains can form smooth, uniform amorphous films, which is advantageous for many electronic applications.

Lowered Glass Transition Temperature (Tg): The flexible alkyl chains introduce a "soft" component into the material, which can lower the Tg compared to the unsubstituted rigid polymer. researchgate.net

Potential for Stretchability: The pentadecyl chains can provide flexibility to the otherwise rigid polymer structure. This combination of a rigid semiconducting backbone for electronic function and a soft, flexible side chain for mechanical compliance is a key strategy in the design of stretchable electronics.

The table below, based on data for polyimides, demonstrates the significant effect of the pentadecyl side chain on solubility.

| Polymer Type | Presence of Pentadecyl Chain | Solubility in NMP¹ | Solubility in m-cresol |

| Aromatic Polyimide 1 | No | − | − |

| Aromatic Polyimide 2 | Yes | ++ | ++ |

| Aromatic Polyimide 3 | No | − | − |

| Aromatic Polyimide 4 | Yes | ++ | ++ |

| ¹N-Methyl-2-pyrrolidone. (++) = soluble at room temperature; (−) = insoluble. Data adapted from studies on high-performance polyimides. researchgate.net |

Design of Ladder-Type Conjugated Molecules and Polymers Utilizing Acenaphthylene Scaffolds

Ladder polymers, which feature a double-stranded backbone of fused aromatic rings, represent the pinnacle of conjugated polymer design. nih.govacs.org Their rigid, planar structures minimize conformational defects, leading to highly extended π-conjugation and potentially superior charge transport properties for use in high-performance electronic devices. nih.gov

The acenaphthylene unit is a viable building block for creating such ladder-type architectures. mdpi.com However, the very rigidity that makes ladder polymers electronically appealing also makes them notoriously difficult to synthesize and process due to extreme insolubility. Attaching flexible side chains, like the 5-pentadecyl- group, to the precursor monomers is a widely adopted and essential strategy to make these advanced materials tractable. google.comnih.gov The pentadecyl chains would ensure that the final ladder polymer is soluble enough to be purified and cast into films, allowing its exceptional electronic properties to be studied and utilized. google.comnih.gov

Advanced Materials for Supramolecular Chemistry

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. Acenaphthylene itself is known to participate in such assemblies, for example, through photochemical [2+2] cycloaddition to form dimers.

Introducing a 5-pentadecyl- chain transforms the acenaphthylene molecule into an amphiphile—a molecule with distinct hydrophobic (the pentadecyl tail) and relatively hydrophilic/lipophilic (the aromatic acenaphthylene head) regions. This amphiphilic nature would dominate its self-assembly behavior. In polar solvents like water, such molecules would be expected to form micelles or other aggregates to shield the hydrophobic tails from the aqueous environment. In organic media or in the solid state, the interplay between π-π stacking of the acenaphthylene cores and van der Waals interactions among the pentadecyl chains could lead to the formation of highly ordered structures like liquid crystals or organogels. rsc.orgmdpi.com The length of the alkyl chain is a critical parameter that dictates the type and stability of the resulting supramolecular structure. mdpi.comacs.org This controlled self-assembly is fundamental to creating nanostructured materials for applications in sensing, catalysis, and molecular electronics. researchgate.net

Environmental and Astronomical Contexts of Acenaphthylene Derivatives

Acenaphthylene (B141429) as a Polycyclic Aromatic Hydrocarbon in the Interstellar Medium (ISM)

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules that are considered major constituents of astrophysical environments. nih.gov They are prevalent in the interstellar medium (ISM) of galaxies and are believed to be responsible for the widespread Aromatic Infrared Bands (AIBs), a series of emission features observed in galactic and extra-galactic sources irradiated by ultraviolet (UV) photons. nih.govnih.gov PAHs may contain up to 10% of the total infrared luminosity of galaxies and are often found in cold molecular gas regions, which are prime locations for star formation. wikipedia.org

Acenaphthylene (C₁₂H₈) is a notable PAH, distinguished by its structure of three fused carbon rings: two six-membered aromatic rings and one five-membered ring. aanda.orgarxiv.org Like other molecules in the dense, cold clouds of the ISM, PAHs are thought to accrete onto interstellar dust grains, becoming part of an ice matrix primarily composed of water. researchgate.net Within the ISM, PAHs are not static; they undergo transformations through processes like hydrogenation and oxygenation, leading to the formation of more complex organic compounds, which are potential steps toward biologically relevant molecules. wikipedia.org The presence and evolution of PAHs like acenaphthylene are crucial for understanding the chemical complexity and evolution of protoplanetary disks and the atmospheres of nascent planets. arxiv.org

Astrochemical Modeling of PAH Formation and Evolution in Space

The detection of acenaphthylene derivatives in the cold dark cloud, Taurus Molecular Cloud 1 (TMC-1), provides strong evidence for a "bottom-up" chemical formation process for PAHs even at low temperatures. researchgate.net Astrochemical models are continuously being developed to account for the observed abundances of these complex molecules, which current chemical networks often fail to predict accurately. aanda.orgresearchgate.netrsc.org

The formation of acenaphthylene is theorized to involve smaller cyclic precursors. arxiv.orgaanda.org Proposed neutral-neutral or ion-neutral reaction pathways include the reaction of the ethynyl (B1212043) radical (C₂H) with naphthalene (B1677914) (C₁₀H₈) or the propynylidyne radical (C₃H) with indene (B144670) (C₉H₈) to directly produce acenaphthylene. arxiv.orgaanda.org The significant abundances of indene and cyclopentadiene (B3395910) observed in TMC-1 lend support to models where the growth of PAHs incorporates fused five-membered rings, not just the six-membered rings typical of many well-known PAHs. aanda.orgarxiv.org

PAH evolution is not limited to growth; fragmentation also plays a role. Studies have shown that the dissociative ionization of larger PAHs, such as anthracene (B1667546) and phenanthrene (B1679779) (C₁₄H₁₀), can result in the formation of the acenaphthylene cation (C₁₂H₈⁺). nih.gov This highlights the stability and significant role of species containing a pentagonal ring in the photochemistry of PAHs in UV-rich interstellar regions. nih.gov Furthermore, laboratory experiments have demonstrated that mechanisms like CH cycloaddition can convert a five-membered ring in a molecule like acenaphthylene into a six-membered ring, contributing to the formation of different, larger PAHs. acs.org The complexity of these interconnected formation, conversion, and fragmentation pathways illustrates the challenges that must be addressed in astrochemical models. rsc.org

Spectroscopic Detection and Abundance Determination of Acenaphthylene Derivatives in Astrophysical Environments (e.g., TMC-1)

Direct radio astronomical detection of the parent acenaphthylene molecule is challenging due to its very small permanent dipole moment (μb = 0.31 D). aanda.org However, its polar cyano-derivatives are excellent candidates for detection. Recently, two cyano derivatives of acenaphthylene, 1-cyanoacenaphthylene (B14659922) (1-C₁₂H₇CN) and 5-cyanoacenaphthylene (5-C₁₂H₇CN), were unambiguously discovered in the TMC-1 dark cloud. aanda.orgaanda.org

This discovery was made using the QUIJOTE (Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1 Environment) spectral line survey conducted with the Yebes 40m radio telescope. researchgate.netaanda.org The identification was based on a robust, line-by-line detection of numerous rotational transitions, rather than statistical stacking methods. aanda.org For the 1-cyanoacenaphthylene isomer, 173 distinct rotational transitions were assigned, while the identification of the 5-isomer was based on 56 individual lines. aanda.orgaanda.org

Quantum chemical calculations and subsequent laboratory synthesis and spectroscopy of these molecules confirmed the astronomical identifications. researchgate.netaanda.org The analysis yielded a column density of (9.5 ± 0.9) × 10¹¹ cm⁻² for both 1- and 5-cyanoacenaphthylene in TMC-1. aanda.orgaanda.org In the same study, the column densities for 1- and 2-cyanonaphthalene were determined to be (5.5 ± 0.5) × 10¹¹ cm⁻². aanda.orgaanda.org These abundance levels suggest that the parent acenaphthylene molecule could be approximately 1.7 times more abundant than naphthalene in TMC-1. aanda.orgresearchgate.netaanda.org This key finding supports a scenario where the growth of large PAHs in cold interstellar clouds proceeds via the inclusion of both five- and six-membered carbon rings. arxiv.orgaanda.org

Data Tables

Table 1: Detected Acenaphthylene and Naphthalene Derivatives in TMC-1

| Molecule | Chemical Formula | Column Density (cm⁻²) | Detection Method | Source(s) |

|---|---|---|---|---|

| 1-Cyanoacenaphthylene | 1-C₁₂H₇CN | (9.5 ± 0.9) × 10¹¹ | QUIJOTE Line Survey | aanda.org, aanda.org |

| 5-Cyanoacenaphthylene | 5-C₁₂H₇CN | (9.5 ± 0.9) × 10¹¹ | QUIJOTE Line Survey | aanda.org, aanda.org |

| 1-Cyanonaphthalene | 1-C₁₀H₇CN | (5.5 ± 0.5) × 10¹¹ | QUIJOTE Line Survey | aanda.org, aanda.org |

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acenaphthylene, 5-pentadecyl- | C₂₇H₃₈ |

| Acenaphthylene | C₁₂H₈ |

| 1-Cyanoacenaphthylene | C₁₃H₇N |

| 5-Cyanoacenaphthylene | C₁₃H₇N |

| Naphthalene | C₁₀H₈ |

| 1-Cyanonaphthalene | C₁₁H₇N |

| 2-Cyanonaphthalene | C₁₁H₇N |

| Indene | C₉H₈ |

| Cyclopentadiene | C₅H₆ |

| Anthracene | C₁₄H₁₀ |

| Phenanthrene | C₁₄H₁₀ |

| Ethynyl radical | C₂H |

| Propynylidyne radical | C₃H |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Highly Substituted Acenaphthylene (B141429) Derivatives with Precision

The synthesis of specifically substituted acenaphthylene derivatives, such as Acenaphthylene, 5-pentadecyl-, remains a significant challenge. While methods for the synthesis of 5-substituted acenaphthylenes exist, such as the formylation of acenaphthene (B1664957) followed by reduction and dehydrogenation to yield 5-methylacenaphthylene, these routes may not be directly applicable or efficient for introducing a long pentadecyl chain. universiteitleiden.nl Future research should focus on developing more direct and versatile synthetic strategies.

Key areas for exploration include:

Direct C-H Alkylation: Investigating modern cross-coupling reactions that enable the direct C-H alkylation of the acenaphthylene core would be a significant advancement. This could involve the use of transition-metal catalysts (e.g., palladium, nickel, or rhodium) with specifically designed ligands that can control the regioselectivity of the alkylation to favor the 5-position.

Purification and Characterization: Developing robust purification techniques to isolate highly pure Acenaphthylene, 5-pentadecyl- will be crucial for its subsequent use in polymerization and materials fabrication. Detailed spectroscopic characterization using advanced NMR and mass spectrometry techniques will be essential to confirm the structure and purity of the synthesized compound.

Advanced Polymerization Techniques for Controlled Architectures and Sequence Control

The polymerization of acenaphthylene and its derivatives can lead to polymers with interesting electronic and optical properties. The introduction of a bulky and flexible pentadecyl side chain is expected to significantly influence the polymerization process and the properties of the resulting polymer, poly(5-pentadecyl-acenaphthylene).

Future research in this area should concentrate on:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization should be explored to achieve control over the molecular weight, dispersity, and architecture of poly(5-pentadecyl-acenaphthylene). The bulky pentadecyl group may necessitate the design of specialized initiators or chain transfer agents to ensure a controlled process.

Living Anionic and Cationic Polymerization: Investigating the feasibility of living anionic or cationic polymerization of Acenaphthylene, 5-pentadecyl- could offer alternative pathways to well-defined polymers. The electron-rich nature of the acenaphthylene core might favor cationic polymerization, while the stability of the potential anionic intermediates would need to be carefully assessed.

Copolymerization: The synthesis of copolymers incorporating Acenaphthylene, 5-pentadecyl- with other functional monomers is a promising avenue. This would allow for the fine-tuning of the resulting material's properties, such as its band gap, solubility, and film-forming ability. For example, copolymerization with electron-accepting monomers could lead to materials with interesting charge-transfer characteristics.

Rational Design of Acenaphthylene, 5-pentadecyl- Based Materials for Specific Electronic and Optoelectronic Functions

The unique combination of a rigid, planar acenaphthylene core and a long, flexible pentadecyl side chain suggests that materials based on Acenaphthylene, 5-pentadecyl- could exhibit interesting properties for electronic and optoelectronic applications. researchgate.netacs.org The rational design of these materials requires a deep understanding of the structure-property relationships.

Key research directions include:

Organic Field-Effect Transistors (OFETs): The pentadecyl chain could enhance the solubility of the polymer, facilitating solution-based processing of thin films for OFETs. Research should focus on characterizing the charge transport properties, such as charge carrier mobility, and understanding how the side chain influences the molecular packing and morphology of the thin films. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Acenaphthylene derivatives have been explored as blue-emitting materials. The effect of the pentadecyl substituent on the photoluminescent properties, including the emission wavelength and quantum yield, should be investigated. The long alkyl chain might also play a role in preventing aggregation-induced quenching, a common issue in solid-state OLEDs.

Organic Photovoltaics (OPVs): As an electron-donating material, poly(5-pentadecyl-acenaphthylene) could be blended with electron-accepting materials (like fullerenes or non-fullerene acceptors) to create the active layer of an OPV. Research should focus on optimizing the blend morphology and energy level alignment to maximize the power conversion efficiency. researchgate.net

To guide these efforts, computational modeling using techniques like Density Functional Theory (DFT) will be invaluable for predicting the electronic structure, optical properties, and charge transport characteristics of Acenaphthylene, 5-pentadecyl- and its polymers. researchgate.net

Illustrative Data for Related Polycyclic Aromatic Hydrocarbons:

While specific experimental data for Acenaphthylene, 5-pentadecyl- is not yet available, the following table provides physical properties for some unsubstituted PAHs to offer a general context. canada.canih.govnih.gov The introduction of a pentadecyl chain would be expected to significantly increase the molecular weight and boiling point, and decrease the water solubility.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 25°C) | Log K_ow |

| Naphthalene (B1677914) | 128.17 | 80.2 | 218 | 31 | 3.37 |

| Acenaphthene | 154.21 | 95.3 | 279 | 3.93 | 3.92 |

| Fluorene | 166.22 | 116.7 | 295 | 1.98 | 4.18 |

| Anthracene (B1667546) | 178.23 | 216.3 | 340 | 0.045 | 4.45 |

| Pyrene | 202.25 | 156 | 404 | 0.135 | 4.88 |

Interdisciplinary Research Bridging Astrochemistry, Polymer Science, and Materials Engineering with Acenaphthylene Derivatives

Polycyclic aromatic hydrocarbons are known to be present in the interstellar medium (ISM) and play a role in astrochemistry. osti.govannualreviews.org The study of substituted acenaphthylene derivatives can provide insights into the formation and evolution of complex organic molecules in space.

Future interdisciplinary research could explore:

Astrochemical Synthesis and Detection: Investigating the potential formation pathways of alkyl-substituted acenaphthylenes under astrophysically relevant conditions. astrochem.org This could involve laboratory experiments simulating interstellar ice photochemistry or gas-phase reactions. The spectroscopic signatures (e.g., infrared and rotational spectra) of these molecules would be crucial for their potential detection in space with telescopes like the James Webb Space Telescope. astrobiology.com

From Interstellar Molecules to Advanced Materials: Bridging the gap between the fundamental study of PAHs in astrochemistry and their application in materials science. Understanding the self-assembly and aggregation behavior of molecules like Acenaphthylene, 5-pentadecyl- could provide clues about the formation of larger carbonaceous structures in the ISM. Conversely, the unique properties of these "cosmic" molecules could inspire the design of novel materials with unprecedented functionalities.

Nitrogen-Substituted Analogues: Expanding the research to include nitrogen-containing analogues of substituted acenaphthylenes. Nitrogen-substituted PAHs (NPAHs) are of significant interest in astrochemistry and could also lead to new materials with altered electronic properties. osti.gov

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of Acenaphthylene, 5-pentadecyl- and its derivatives, leading to advancements in synthetic chemistry, polymer science, materials engineering, and our understanding of the molecular universe.

Q & A

Q. What are the key physicochemical properties of 5-pentadecyl-acenaphthylene, and how do they influence experimental design?

The compound’s melting point (92–93°C), boiling point (265–275°C), and insolubility in water necessitate solvent selection (e.g., dichloromethane or methanol) for synthesis and characterization. Its low vapor pressure (0.0009 kPa at 25°C) requires closed-system handling to minimize airborne exposure. Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) should be employed to study thermal stability, as its decomposition temperature is unspecified .

Q. What validated analytical methods are recommended for characterizing 5-pentadecyl-acenaphthylene?

Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing standard solutions (e.g., 50 μg/mL in methanol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and fragmentation patterns . Cross-validate results against literature values for enthalpy of combustion (e.g., 3554–3559 J/g ).

Q. How should researchers handle safety protocols for 5-pentadecyl-acenaphthylene in laboratory settings?

Follow engineering controls (e.g., 10 air changes/hour) and wear chemical-resistant gloves, goggles with side shields, and impermeable lab coats . Respiratory protection is advised if ventilation is inadequate. Store separately from oxidizers due to its flash point (126°C) and ensure emergency eyewash/shower access .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for 5-pentadecyl-acenaphthylene be resolved?

Discrepancies may arise from impurities or methodological variability. Conduct controlled DSC studies under inert atmospheres to isolate decomposition pathways . Pair with computational models (e.g., density functional theory) to predict thermodynamic stability, referencing prior studies on acenaphthylene derivatives . Validate findings against standardized combustion calorimetry data .

Q. What experimental strategies optimize the synthesis of 5-pentadecyl-acenaphthylene while minimizing side products?

Employ Friedel-Crafts alkylation with acenaphthylene and pentadecyl bromide, using Lewis acid catalysts (e.g., AlCl₃). Monitor reaction kinetics via in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate formation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate yield through gravimetric analysis . Compare outcomes with analogous syntheses of alkylated polycyclic aromatics .

Q. How can researchers assess the environmental persistence of 5-pentadecyl-acenaphthylene using structure-activity relationships (SAR)?

Leverage its octanol-water partition coefficient (log Kow = 4.07 ) to predict bioaccumulation potential. Conduct photodegradation studies under UV light, analyzing breakdown products via GC-MS. Compare with degradation pathways of acenaphthene-d10, a structurally similar environmental tracer .

Q. What methodologies are effective for resolving spectral overlaps in NMR analysis of 5-pentadecyl-acenaphthylene?

Use 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton signals in the aromatic and alkyl regions. Deuterated solvents (e.g., CDCl₃) reduce background noise. For complex mixtures, pair with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Data Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing 5-pentadecyl-acenaphthylene?

- Document catalyst activation protocols (e.g., AlCl₃ drying temperature).

- Standardize solvent purity (e.g., HPLC-grade methanol ).

- Include negative controls (e.g., uncatalyzed reactions) to identify side reactions.

- Share raw data (e.g., NMR spectra, TGA curves) in supplementary materials, adhering to journal guidelines for transparency .

Q. How should researchers address discrepancies between experimental and computational thermodynamic data?

Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. For combustion enthalpy, validate bomb calorimetry results against NIST-referenced values . Publish full datasets, including uncertainty margins, to facilitate peer validation .

Methodological Gaps and Future Directions

Q. What advanced techniques could elucidate the electronic effects of the pentadecyl chain on acenaphthylene’s aromatic system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.